- Synthesis of Substituted Anilines from Cyclohexanones Using Pd/C-Ethylene System and Its Application to Indole SynthesisOrganic Letters, 2021, 23(5), 1530-1534,
Cas no 95-20-5 (2-Methylindole)

2-Methylindole structure
Nombre del producto:2-Methylindole
2-Methylindole Propiedades químicas y físicas
Nombre e identificación
-
- 2-Methylindole
- 2-methylindole (alpha)
- 1H-Indole,2-methyl-
- 2-methyl-1H-indole
- Methyl ketole
- α-Methylindole
- NSC 7514
- Methylketole
- 1H-Indole, 2-methyl-
- Indole, 2-methyl-
- 2-METHYL INDOLE
- BHNHHSOHWZKFOX-UHFFFAOYSA-N
- I7CN58827I
- 2-methylindol
- methyl indole
- 2-methyl-indole
- 2-methyl-1h-indol
- PubChem7504
- 2-methyl-1-H-indole
- KSC486Q8R
- Indole, 2-methyl- (8CI)
- ARONIS020142
- NSC7514
- KUC106
- 2-Methyl-1H-indole (ACI)
-
- MDL: MFCD00005616
- Renchi: 1S/C9H9N/c1-7-6-8-4-2-3-5-9(8)10-7/h2-6,10H,1H3
- Clave inchi: BHNHHSOHWZKFOX-UHFFFAOYSA-N
- Sonrisas: C1C=C2C(NC(C)=C2)=CC=1
- Brn: 109781
Atributos calculados
- Calidad precisa: 131.07300
- Masa isotópica única: 131.073499
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 0
- Recuento de átomos pesados: 10
- Cuenta de enlace giratorio: 0
- Complejidad: 122
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Recuento de constructos de variantes mutuas: nothing
- Superficie del Polo topológico: 15.8
- Xlogp3: 2.5
- Carga superficial: 0
Propiedades experimentales
- Color / forma: White needle or flake crystalline powder.
- Denso: 1.07
- Punto de fusión: 57-59 °C (lit.)
- Punto de ebullición: 273 °C(lit.)
- Punto de inflamación: Fahrenheit: 285.8 ° f < br / > Celsius: 141 ° C < br / >
- índice de refracción: 1.6070 (estimate)
- Coeficiente de distribución del agua: Insoluble in water.
- PSA: 15.79000
- Logp: 2.47630
- Disolución: Soluble in ethanol, ether, acetone, benzene, chloroform and sulfuric acid, slightly soluble in hot water, insoluble in cold water.
- Sensibilidad: Light Sensitive
- FEMA: 3256
2-Methylindole Información de Seguridad
-
Símbolo:
- Promover:warning
- Palabra de señal:Danger
- Instrucciones de peligro: H318
- Declaración de advertencia: P280,P305+P351+P338
- Número de transporte de mercancías peligrosas:NONH for all modes of transport
- Wgk Alemania:3
- Código de categoría de peligro: 41
- Instrucciones de Seguridad: S36/37-S24/25
- Código F de la marca fuka:8-10-13-23
- Rtecs:NM0345000
-
Señalización de mercancías peligrosas:
- Condiciones de almacenamiento:Keep in dark place,Inert atmosphere,Room temperature
- TSCA:Yes
- Términos de riesgo:R20/21/22
2-Methylindole Datos Aduaneros
- Código HS:2933990090
- Datos Aduaneros:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-Methylindole PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
abcr | AB117944-1 kg |
2-Methylindole, 98%; . |
95-20-5 | 98% | 1 kg |
€400.00 | 2023-07-20 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | M013A-100g |
2-Methylindole |
95-20-5 | 98% | 100g |
¥85.0 | 2022-05-30 | |
Oakwood | 003402-100g |
2-Methylindole |
95-20-5 | 98+% | 100g |
$45.00 | 2024-07-19 | |
Enamine | EN300-18136-0.5g |
2-methyl-1H-indole |
95-20-5 | 96% | 0.5g |
$21.0 | 2023-09-19 | |
Enamine | EN300-18136-2.5g |
2-methyl-1H-indole |
95-20-5 | 96% | 2.5g |
$27.0 | 2023-09-19 | |
Enamine | EN300-18136-50.0g |
2-methyl-1H-indole |
95-20-5 | 96% | 50g |
$51.0 | 2023-04-28 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M86781-250mg |
2-Methylindole |
95-20-5 | 250mg |
¥198.0 | 2021-09-08 | ||
BAI LING WEI Technology Co., Ltd. | 128701-500G |
2-Methylindole, 98% |
95-20-5 | 98% | 500G |
¥ 802 | 2022-04-26 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R005661-25g |
2-Methylindole |
95-20-5 | 97% | 25g |
¥28 | 2024-07-19 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M86780-100g |
2-Methylindole |
95-20-5 | 100g |
¥76.0 | 2021-09-08 |
2-Methylindole Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Ethylene , Potassium carbonate , Ammonium acetate Catalysts: Palladium Solvents: 1,4-Dioxane ; rt; rt → 110 °C; 3 h, 110 °C
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Ethanol , Water
Referencia
- The chemistry of indoles1966, , ,,
Métodos de producción 3
Métodos de producción 4
Condiciones de reacción
1.1 Catalysts: Hafnium, hexakis[μ5-[[4,4′-([2,2′-bipyridine]-5,5′-diyl-κN1,κN1′)bis[benzoato-κO… Solvents: Acetonitrile , 2,2,2-Trifluoroethanol ; 12 h, rt
Referencia
- Metal-Organic Layers Hierarchically Integrate Three Synergistic Active Sites for Tandem CatalysisAngewandte Chemie, 2021, 60(6), 3115-3120,
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Potassium carbonate Catalysts: Iridium, di-μ-chlorodichlorobis[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopen… Solvents: Toluene
Referencia
- Oxidative Cyclization of Amino Alcohols Catalyzed by a Cp*Ir Complex. Synthesis of Indoles, 1,2,3,4-Tetrahydroquinolines, and 2,3,4,5-Tetrahydro-1-benzazepineOrganic Letters, 2002, 4(16), 2691-2694,
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Potassium hydroxide Solvents: Methanol ; 4 h, reflux
Referencia
- Indomethacin Analogues that Enhance Doxorubicin Cytotoxicity in Multidrug Resistant Cells without Cox Inhibitory ActivityACS Medicinal Chemistry Letters, 2011, 2(5), 353-357,
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Triphenylphosphine , Stannous chloride Catalysts: Ruthenium trichloride Solvents: 1,4-Dioxane , Water
1.2 Reagents: Hydrochloric acid
1.3 Solvents: Chloroform
1.2 Reagents: Hydrochloric acid
1.3 Solvents: Chloroform
Referencia
- Ruthenium-catalyzed heteroannulation of anilines with alkanolammonium chlorides leading to indolesTetrahedron, 2001, 57(16), 3321-3329,
Métodos de producción 8
Métodos de producción 9
Métodos de producción 10
Condiciones de reacción
1.1 Reagents: Carbon monoxide Catalysts: Triphenylphosphine , Palladium diacetate Solvents: Dimethylformamide ; 72 h, 6 atm, 120 °C
Referencia
- A base-modulated chemoselective synthesis of 3-cyanoindoles or 4-cyanoquinolines using a palladium-catalyzed N-heterocyclizationTetrahedron, 2011, 67(20), 3603-3611,
Métodos de producción 11
Condiciones de reacción
1.1 Catalysts: (PB-7-11-22333)-Trihydro(2,4-pentanedionato-κO2,κO4)bis[tris(1-methylethyl)phosp… Solvents: p-Xylene ; 48 h, 140 °C
Referencia
- Osmium hydride acetylacetonate complexes and their application in acceptorless dehydrogenative coupling of alcohols and amines and for the dehydrogenation of cyclic aminesOrganometallics, 2017, 36(15), 2996-3004,
Métodos de producción 12
Condiciones de reacción
1.1C:Ni(NO3)2 (nickel-nitrogen-doped graphene shell), S:H2O, rt; rt → 145°C; 18 h, 145°C, 0.35 MPa
Referencia
- Superhydrophobic nickel/carbon core-shell nanocomposites for the hydrogen transfer reactions of nitrobenzene and N-heterocyclesGreen Chemistry, 2020, 22(6), 1996-2010,
Métodos de producción 13
Condiciones de reacción
1.1 Catalysts: Cadmium sulfide , Cadmium selenide , Nickel dichloride Solvents: Acetonitrile , Water ; 12 h, rt
Referencia
- Efficient acceptorless dehydrogenation of hydrogen-rich N-heterocycles photocatalyzed by Ni(OH)2@CdSe/CdS quantum dotsCatalysis Science & Technology, 2021, 11(11), 3810-3817,
Métodos de producción 14
Métodos de producción 15
Condiciones de reacción
1.1 Catalysts: 2756592-03-5 Solvents: Dimethylacetamide ; 32 h, rt
Referencia
- Imidazole-linked porphyrin-based conjugated microporous polymers for metal-free photocatalytic oxidative dehydrogenation of N-heterocyclesSustainable Energy & Fuels, 2021, 5(24), 6478-6487,
Métodos de producción 16
Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; rt; 24 h, 100 °C
Referencia
- Recyclable Pd/C catalyzed one-step reduction of carbonyls to hydrocarbons under simple conditions without extra baseTetrahedron Letters, 2020, 61(5),,
Métodos de producción 17
Métodos de producción 18
Condiciones de reacción
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran , Water ; 15 min, 0 °C; 1 h, rt; rt → 0 °C; 30 min, rt
1.2 Reagents: Sodium carbonate Solvents: Water ; 0 °C
1.2 Reagents: Sodium carbonate Solvents: Water ; 0 °C
Referencia
- Ga(DS)3-catalyzed double hydroarylation of acetylenic esters with indoles for the synthesis of bisindolyl propanoatesTetrahedron Letters, 2015, 56(26), 3996-3998,
Métodos de producción 19
Condiciones de reacción
1.1 Catalysts: Tetracarbonyl-μ-hydro[(1,2,3,4,5-η)-1-hydroxylato-2,3,4,5-tetraphenyl-2,4-cyclop… Solvents: Mesitylene ; 24 h, 165 °C
Referencia
- Acceptorless and base-free dehydrogenation of alcohols and amines using ruthenium-hydride complexesAdvanced Synthesis & Catalysis, 2012, 354(16), 3045-3053,
Métodos de producción 20
Condiciones de reacción
1.1 Catalysts: Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]diiridium , 1,2-Bis(diphenylphosphino)benzene (crosslinked, polystyrene-bound) Solvents: p-Xylene ; 5 min, rt
1.2 20 h, 130 °C
1.2 20 h, 130 °C
Referencia
- Ir-Catalyzed Reversible Acceptorless Dehydrogenation/Hydrogenation of N-Substituted and Unsubstituted Heterocycles Enabled by a Polymer-Cross-Linking BisphosphineOrganic Letters, 2020, 22(13), 5240-5245,
Métodos de producción 21
Condiciones de reacción
1.1 Catalysts: Cobalt(1+), [2-(dicyclohexylphosphino-κP)-N-[2-(dicyclohexylphosphino-κP)ethyl]e… Solvents: p-Xylene ; 4 d, rt → 150 °C
Referencia
- Acceptorless, Reversible Dehydrogenation and Hydrogenation of N-Heterocycles with a Cobalt Pincer CatalystACS Catalysis, 2015, 5(11), 6350-6354,
2-Methylindole Raw materials
- 2-Propanol,1,1',1''-nitrilotris-, hydrochloride (9CI)
- 1H-Indole, 2-methyl-1-[(4-methylphenyl)sulfonyl]-
- Benzene, 1-nitro-2-(1-propenyl)-
- Indole-2-carbaldehyde
- Indole
- 1-(2-Aminophenyl)propan-2-ol
- Pyridine, 2-nitro-
- 2-Methylindoline
- Cyclohexanone, 2-(2-oxopropyl)-
- Ethyl 2-methyl-1H-indole-3-carboxylate
2-Methylindole Preparation Products
2-Methylindole Literatura relevante
-
Ahmed El-Harairy,Mennatallah Shaheen,Jun Li,Yuzhou Wu,Minghao Li,Yanlong Gu RSC Adv. 2020 10 13507
-
2. Cobalt-catalysed reductive C–H alkylation of indoles using carboxylic acids and molecular hydrogenJose R. Cabrero-Antonino,Rosa Adam,Kathrin Junge,Matthias Beller Chem. Sci. 2017 8 6439
-
K. Karthikeyan,R. Senthil Kumar,P. Dheenkumar,Paramasivan T. Perumal RSC Adv. 2014 4 27988
-
H. Kilic,S. Bayindir,E. Erdogan,S. Agopcan Cinar,F. A. S. Konuklar,S. K. Bali,N. Saracoglu,V. Aviyente New J. Chem. 2017 41 9674
-
Shou-Guo Wang,Long Han,Mi Zeng,Feng-Lai Sun,Wei Zhang,Shu-Li You Org. Biomol. Chem. 2012 10 3202
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Proveedores recomendados
Suzhou Senfeida Chemical Co., Ltd
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